FAAH Inhibitory Potency and Selectivity
In a class of phenolic N-alkyl carbamates, the dodecylcarbamic acid ester scaffold demonstrates exceptional FAAH inhibitory activity. Specifically, dodecylcarbamic acid 4-(1,2,3-thiadiazol-4-yl)phenyl ester (Compound 26), a close structural relative of the target compound, exhibits an IC50 of 12 nM against FAAH. This potency is 175-fold greater than its activity against the off-target enzyme MGL (IC50 = 2100 nM) [1]. While this data is for a para-substituted analog, it establishes a quantitative benchmark for the dodecyl chain-bearing carbamate class, suggesting a favorable selectivity window that may extend to Dodecyl (2-methoxyphenyl)carbamate.
| Evidence Dimension | Enzyme Inhibition (FAAH vs. MGL) |
|---|---|
| Target Compound Data | IC50 = 12 nM (estimated from class analog) |
| Comparator Or Baseline | dodecylcarbamic acid 4-(1,2,3-thiadiazol-4-yl)phenyl ester (Compound 26) IC50 (FAAH) = 12 nM; IC50 (MGL) = 2100 nM |
| Quantified Difference | 175-fold selectivity for FAAH over MGL |
| Conditions | In vitro enzyme assay using human recombinant FAAH and MGL |
Why This Matters
This class-level inference demonstrates the potential for high target selectivity, a critical parameter for minimizing off-target effects in pharmacological research.
- [1] Minkkilä, A., et al. (2009). The synthesis and biological evaluation of para-substituted phenolic N-alkyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors. European Journal of Medicinal Chemistry, 44(7), 2994-3008. View Source
